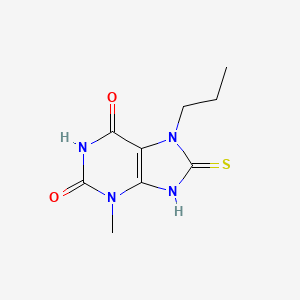

3-methyl-7-propyl-8-sulfanylidene-9H-purine-2,6-dione

Description

3-Methyl-7-propyl-8-sulfanylidene-9H-purine-2,6-dione is a purine derivative featuring a bicyclic scaffold with substitutions at positions 3 (methyl), 7 (propyl), and 8 (sulfanylidene), along with 2,6-dione functional groups. Purine-2,6-dione derivatives are widely studied for their interactions with neurotransmitter receptors, particularly serotonin (5-HT) receptors, due to their structural mimicry of endogenous purines .

Properties

IUPAC Name |

3-methyl-7-propyl-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2S/c1-3-4-13-5-6(10-9(13)16)12(2)8(15)11-7(5)14/h3-4H2,1-2H3,(H,10,16)(H,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKSZEXFUYXPKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(NC1=S)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-propyl-8-sulfanylidene-9H-purine-2,6-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylxanthine and propylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-propyl-8-sulfanylidene-9H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Nucleophiles: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted purine derivatives.

Scientific Research Applications

3-methyl-7-propyl-8-sulfanylidene-9H-purine-2,6-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-7-propyl-8-sulfanylidene-9H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Purine-2,6-Dione Series

Key analogues include derivatives with modifications at positions 7 and 8, which critically modulate receptor binding and selectivity. Below is a comparative analysis:

Key Observations :

- Position 7 Modifications: Propyl (target compound) vs.

- Position 8 Substituents: The sulfanylidene group in the target compound differs from amino/alkoxy groups in analogues. Thiones (C=S) are more polarizable than ethers (C-O-C), which may increase receptor binding but reduce metabolic stability compared to alkoxy derivatives .

- Pharmacological Profile : Compounds with piperazinyl or phenylalkyl groups at R7/R8 exhibit selective 5-HT1A antagonism, suggesting the target compound may share serotonergic activity, though experimental validation is needed .

Comparison with Non-Purine Dione Derivatives

Key Observations :

- Dione Functional Groups : The 2,6-dione moiety in purine derivatives is critical for hydrogen bonding with receptors, similar to pyrido-pyrazine-1,6-diones (e.g., Compound 46’s EC50 = 6 nM ).

- Therapeutic Potential: While ergost-dione () shows anticancer activity, purine-2,6-diones are more relevant to neurological targets (e.g., 5-HT1A), underscoring scaffold-dependent selectivity.

Biological Activity

3-Methyl-7-propyl-8-sulfanylidene-9H-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure, which contributes to its interaction with various biological pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁N₅O₂S. The compound features a purine core structure with methyl and propyl substituents, along with a sulfanylidene group that enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₅O₂S |

| Molecular Weight | 225.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 126118-57-8 |

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways. Notably, it has been identified as a modulator of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. This modulation can influence various cellular processes, including:

- Antiproliferative Effects : The compound has shown potential in inhibiting the growth of cancer cells by interfering with the Wnt signaling pathway.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

- Wnt Pathway Modulation : A study highlighted the effectiveness of purine derivatives in modulating the Wnt pathway, demonstrating that compounds similar to 3-methyl-7-propyl-8-sulfanylidene can significantly affect gene expression related to cell growth and differentiation .

- Anticancer Properties : Research conducted on various cancer cell lines indicated that this compound could induce apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Antimicrobial Properties : In vitro assays have shown that 3-methyl-7-propyl-8-sulfanylidene exhibits inhibitory effects on specific bacterial strains, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 3-methyl-7-propyl-8-sulfanylidene, it is beneficial to compare it with other related purine derivatives.

| Compound Name | Biological Activity |

|---|---|

| 3-Methylxanthine | Mild stimulant; affects adenosine receptors |

| Theophylline | Bronchodilator; used in asthma treatment |

| 2-Aminopurine | Antimetabolite; inhibits DNA synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.